molecular formula C15H20N2 B14600241 N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-59-6

N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14600241
CAS No.: 60481-59-6
M. Wt: 228.33 g/mol
InChI Key: CHPRTJOTBLXXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetrahydrocarbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a carbazole derivative followed by reduction and amination steps. The reaction conditions often require the use of strong bases, reducing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces fully saturated compounds.

Scientific Research Applications

N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Carbazole, 2,3,4,9-tetrahydro-: A structurally similar compound with a tetrahydrocarbazole core but lacking the trimethyl and amine groups.

    5,6,7,8-Tetrahydrocarbazole: Another related compound with a similar core structure but different functional groups.

Uniqueness

N,N,7-Trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

60481-59-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C15H20N2/c1-10-4-6-12-13-9-11(17(2)3)5-7-14(13)16-15(12)8-10/h4,6,8,11,16H,5,7,9H2,1-3H3

InChI Key

CHPRTJOTBLXXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)CCC(C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.